Methyl3-ethoxypropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethoxypropanimidate is a chemical compound with the molecular formula C6H13NO2 It is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imidate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethoxypropanimidate typically involves the reaction of ethyl 3-ethoxypropanoate with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Methyl 3-ethoxypropanimidate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethoxypropanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted imidates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-ethoxypropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 3-ethoxypropanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the transformation of reactants to products .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxypropionate: Similar in structure but with a methoxy group instead of an ethoxy group.
Ethyl 3-ethoxypropanoate: The ester precursor used in the synthesis of Methyl 3-ethoxypropanimidate.
3-Methoxypropionic acid: An acid derivative with similar reactivity
Uniqueness
Methyl 3-ethoxypropanimidate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it versatile in synthetic chemistry .
Biological Activity
Methyl3-ethoxypropanimidate, a derivative of propanamide, has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, including biochemical interactions, cellular effects, and implications for drug development.
Chemical Structure and Properties
This compound features a propanamide backbone with an ethoxy group attached to the nitrogen, which enhances its solubility and reactivity. The structural formula can be represented as follows:
The presence of the ethoxy group contributes to its distinct chemical behavior, influencing its interactions with biological targets.
Biochemical Interactions
This compound interacts with various biomolecules, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and activity. This inhibition can impact metabolic pathways significantly.
- Gene Expression Modulation : It influences transcription factors that regulate gene expression, potentially affecting cellular processes such as proliferation and apoptosis.
Cytotoxicity and Therapeutic Potential
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that at higher concentrations, it can induce apoptosis in tumor cells by activating caspase pathways. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative disorders.
Dosage-Dependent Effects
The biological activity of this compound is dose-dependent:
- Low Concentrations : Minimal effects on cellular viability.
- Moderate Concentrations : Induction of stress responses and mild cytotoxicity.
- High Concentrations : Significant cytotoxicity leading to cell death.
Research Findings and Case Studies
Recent studies have focused on the pharmacological properties of this compound:
- Anticancer Activity : A study indicated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.
- Neuroprotective Effects : In animal models, this compound demonstrated neuroprotective properties by reducing oxidative stress markers in brain tissues subjected to ischemic conditions.
- Inflammation Modulation : It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | C5H11NO2 | Cytotoxicity against cancer cells |
3-Methoxy-N-methyl-propanamide | C5H11NO2 | Antidepressant effects |
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide | C19H22N2O4 | Anti-inflammatory properties |
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl 3-ethoxypropanimidate |
InChI |
InChI=1S/C6H13NO2/c1-3-9-5-4-6(7)8-2/h7H,3-5H2,1-2H3 |
InChI Key |
WMBPMAKNFOHKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.